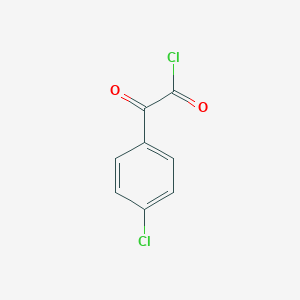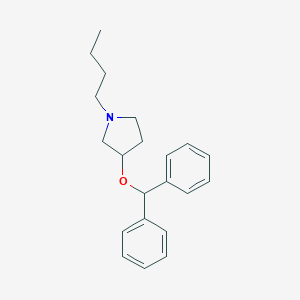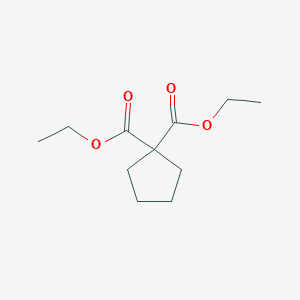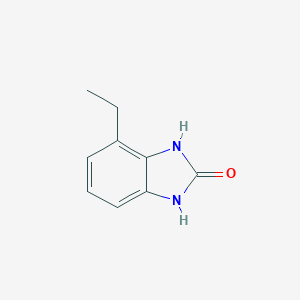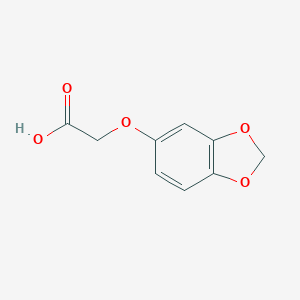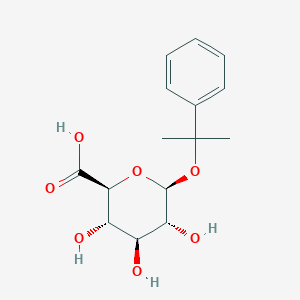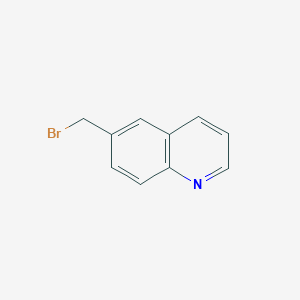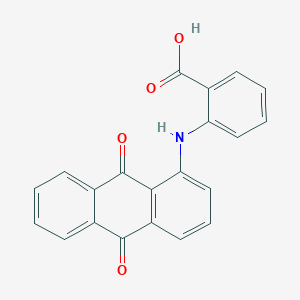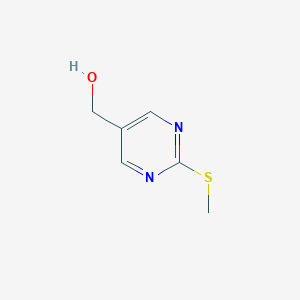
(2-(Methylthio)pyrimidin-5-yl)methanol
Vue d'ensemble
Description
“(2-(Methylthio)pyrimidin-5-yl)methanol” is a chemical compound that falls under the broader category of pyrimidine derivatives. These compounds are of interest due to their wide range of applications in chemical synthesis, pharmaceuticals, and materials science. Pyrimidines, a class of heterocyclic aromatic organic compounds, are known for their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds like “(2-(Methylthio)pyrimidin-5-yl)methanol,” often involves multistep chemical processes. A notable approach is the three-component condensation reaction, which allows for the efficient synthesis of complex pyrimidine structures under solvent-free conditions or in aqueous methanol media. For instance, yttrium oxide has been utilized as a catalyst in aqueous methanol to synthesize pyrano[2,3-d]pyrimidine derivatives, showcasing the versatility of metal oxides in facilitating these reactions (Bhagat et al., 2015).
Applications De Recherche Scientifique
Pesticide Analysis : A study demonstrated a method for separating and determining a new pyrimidine pesticide, specifically focusing on 2-methylthio-4-amino-5-pyrimidine formaldehyde and its midbody, 2-methylthio-4-amino-5-pyrimidine methanol, which provides rapid and accurate results (Xu Dong, 2012).
Synthesis of Pharmaceutical Intermediates : Research on the development of a practical synthesis route for methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, a compound related to pyrimidine, showed an improvement in enantiomerically pure yield (J. Pawluczyk et al., 2020).
Facile Synthesis Method : A study on the synthesis of 2-methylthio-4,6-difluoride pyrimidine offered easy reaction conditions, convenient operation, and inexpensive reagents, yielding a product with high purity (Xiong Li-li, 2007).
Analgesic, Anti-inflammatory, and Antibacterial Properties : A paper discussed the synthesis of novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating promising analgesic, anti-inflammatory, and antibacterial properties (V. Alagarsamy et al., 2006).
Antimicrobial Activity : A 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one compound showed higher antimicrobial activity against Staphylococcus aureus compared to streptomycin (S. Vlasov et al., 2018).
PET Imaging Agent for Parkinson's Disease : [11C]HG-10-102-01, synthesized for PET imaging, shows potential for imaging LRRK2 enzyme in Parkinson's disease, highlighting its specific activity and radiochemical purity (Min Wang et al., 2017).
Propriétés
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIJWLQVULZDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622023 | |
| Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylthio)pyrimidin-5-yl)methanol | |
CAS RN |
19858-50-5 | |
| Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)


![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)


